PGP-4008
概要
説明
PGP-4008, also known as N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, is a selective and potent inhibitor of P-glycoprotein. P-glycoprotein is a membrane-bound efflux pump that plays a significant role in multidrug resistance in tumor cells. By inhibiting P-glycoprotein, this compound enhances the efficacy of chemotherapeutic agents like doxorubicin, making it a valuable compound in cancer research .
科学的研究の応用
PGP-4008 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of P-glycoprotein and its effects on drug transport and metabolism.
Biology: this compound is employed in cellular assays to investigate the role of P-glycoprotein in multidrug resistance and to screen for potential inhibitors.
Medicine: In preclinical studies, this compound is used to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux.
Industry: this compound is utilized in the development of new drug formulations and delivery systems to overcome multidrug resistance in cancer therapy
作用機序
PGP-4008は、化学療法薬などのさまざまな基質を細胞外に輸送する膜結合型エフラックスポンプであるP-糖タンパク質を選択的に阻害することで、その効果を発揮します。P-糖タンパク質を阻害することで、this compoundはこれらの薬物の細胞内濃度を高め、腫瘍細胞に対する細胞毒性を高めます。 P-糖タンパク質の阻害は、その基質結合部位への結合によって達成され、薬物の排出を阻害し、細胞内における薬物の保持を増加させます .
6. 類似化合物の比較
This compoundは、P-糖タンパク質阻害剤としての高い選択性と効力でユニークです。類似の化合物には次のものがあります。
ベラパミル: P-糖タンパク質も阻害しますが、選択性が低いカルシウムチャネルブロッカーです。
シクロスポリンA: P-糖タンパク質を阻害しますが、重大な副作用がある免疫抑制剤です。
タリキダール: 化学構造が異なるが、作用機序が類似した強力なP-糖タンパク質阻害剤です。
これらの化合物と比較して、this compoundは、高い選択性と効力を提供し、がんにおける多剤耐性を克服することを目的とした研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
PGP-4008 interacts with P-glycoprotein, a type of protein that contributes to multidrug resistance in cancer cells by pumping various drugs out of the cells . The compound’s interaction with P-glycoprotein inhibits this function, thereby reversing drug resistance .
Cellular Effects
In cellular processes, this compound has been observed to have synergistic effects with doxorubicin in vivo . This suggests that the compound may enhance the efficacy of certain drugs in treating diseases like cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to P-glycoprotein, inhibiting the protein’s drug efflux function . This inhibition can lead to an increase in the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol to 5 mM and in DMSO to 50 mM .
準備方法
合成ルートと反応条件: PGP-4008の合成には、トリエチルアミンなどの塩基の存在下、1-ベンジル-2,3-ジヒドロ-1H-ピロロ[2,3-b]キノリンと2-フェニルアセチルクロリドを反応させることが含まれます。この反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われます。 その後、カラムクロマトグラフィーを用いて精製し、高純度のthis compoundを得ます .
工業生産方法: this compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。反応条件は、最大収率と純度が得られるように最適化されています。自動反応器と連続フローシステムの使用は、生産プロセスの効率を高めることができます。 最終製品は、研究用途に適していることを確認するために、厳格な品質管理措置が施されます .
化学反応の分析
反応の種類: PGP-4008は、反応性の官能基の存在により、主に置換反応を起こします。また、特定の条件下では、酸化反応と還元反応にも参加する可能性があります。
一般的な試薬と条件:
置換反応: this compoundは、ナトリウムヒドリドなどの塩基の存在下、アミンやチオールなどの求核剤と反応する可能性があります。
酸化反応: 過マンガン酸カリウムなどの酸化剤は、this compoundを酸化して対応するキノリン誘導体を生成することができます。
還元反応: 水素化リチウムアルミニウムなどの還元剤は、this compoundを対応するアミン誘導体に還元することができます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの置換反応ではアミド誘導体が生成され、酸化反応ではキノリンN-オキシドが生成される可能性があります .
4. 科学研究の応用
This compoundは、科学研究において幅広い用途があります。
化学: P-糖タンパク質の阻害とその薬物輸送と代謝への影響を研究するためのツール化合物として使用されます。
生物学: this compoundは、細胞アッセイで、P-糖タンパク質の多剤耐性における役割を調査し、潜在的な阻害剤をスクリーニングするために使用されます。
医学: 前臨床研究では、this compoundは、P-糖タンパク質媒介性薬物排出を阻害することで、化学療法薬の有効性を高めるために使用されます。
産業: this compoundは、がん治療における多剤耐性を克服するための新しい薬物製剤と送達システムの開発に使用されます
類似化合物との比較
PGP-4008 is unique in its high selectivity and potency as a P-glycoprotein inhibitor. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but with lower selectivity.
Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein but has significant side effects.
Tariquidar: A potent P-glycoprotein inhibitor with a different chemical structure but similar mechanism of action.
Compared to these compounds, this compound offers a higher degree of selectivity and potency, making it a valuable tool in research focused on overcoming multidrug resistance in cancer .
特性
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKQBMYMKWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365565-02-2 | |
Record name | PGP-4008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PGP-4008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PGP-4008 and what is its mechanism of action?
A1: this compound is a substituted dihydropyrroloquinoline that acts as a selective antagonist of P-glycoprotein (P-gp). [] P-gp is a transmembrane protein that pumps various molecules, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). [] By inhibiting P-gp, this compound prevents the efflux of these drugs, increasing their intracellular accumulation and enhancing their efficacy. [, ]
Q2: How effective is this compound in overcoming P-gp mediated drug resistance?
A2: In vitro studies have shown that this compound effectively inhibits P-gp activity in several cell lines, including NCI/ADR (a P-gp overexpressing cell line). [] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs like docetaxel and doxorubicin. [, ] Notably, this compound demonstrated superior selectivity for P-gp compared to another MDR modulator, cyclosporin A, which also inhibits multidrug resistance-related protein 1 (MRP1). []
Q3: Has the efficacy of this compound been demonstrated in vivo?
A3: Yes, this compound has shown promising results in vivo. In a syngeneic murine model of P-gp mediated MDR solid tumors, this compound significantly inhibited tumor growth when administered in combination with doxorubicin. [] Furthermore, unlike cyclosporin A, this compound did not cause significant weight loss in the treated animals, indicating a potentially better safety profile. []
Q4: Are there any potential benefits of using this compound in combination with other anticancer drugs?
A4: Research suggests that combining this compound with certain anticancer drugs could be beneficial. For instance, while a study found an antagonistic growth effect when docetaxel and SN-38 (a camptothecin derivative) were used together, the addition of this compound significantly enhanced growth inhibition and apoptosis compared to the combination therapy alone. [] This highlights the potential of this compound to improve the efficacy of existing chemotherapy regimens.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。